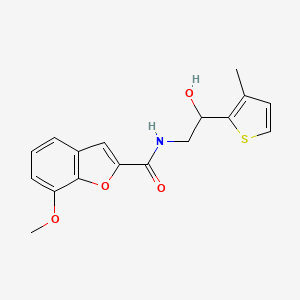

![molecular formula C15H18ClNO3 B2605115 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902898-09-2](/img/structure/B2605115.png)

2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research on compounds similar to 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide often focuses on their synthesis and the exploration of their chemical reactions. For instance, studies have detailed the synthesis of heteroannulated benzothiophenes and benzoxazoles, showcasing the versatility of such compounds in forming various heterocyclic structures through reactions like oxidative cyclization and intramolecular coupling (Ried & Mavunkal, 1978; Sambaiah & Reddy, 1990). These methodologies underscore the potential for creating diverse molecular architectures, critical for developing new materials and pharmaceuticals.

Pharmacological Applications

Several studies have focused on the pharmacological potential of benzoxazine derivatives, revealing their utility as potent serotonin-3 (5-HT3) receptor antagonists. This pharmacological activity suggests their relevance in treating conditions like nausea and vomiting, highlighting the therapeutic potential of such compounds (Kuroita, Sakamori, & Kawakita, 1996; Kawakita et al., 1992). These findings are instrumental in guiding the development of new drugs with improved efficacy and safety profiles.

Material Science and Polymer Chemistry

Research into the synthesis and properties of polybenzoxazines indicates their potential in material science, particularly in improving the performance of polymers. Studies have shown that polybenzoxazine alloys exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications (Takeichi, Guo, & Rimdusit, 2005). These advances are crucial for developing new materials that can withstand extreme conditions, finding use in aerospace, automotive, and electronic industries.

Mechanism of Action

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-4,10,13-14H,5-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDAOTXMIRMEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=CC=C3Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)

![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)

![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)

![(E)-N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2605044.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2605046.png)

![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)

![2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2605049.png)

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2605054.png)